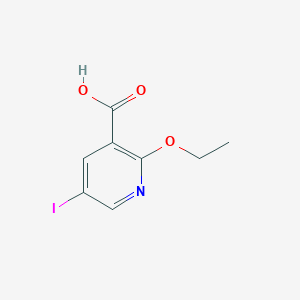

2-Ethoxy-5-iodonicotinic acid

Description

Properties

IUPAC Name |

2-ethoxy-5-iodopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHVUWACWJRDVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627324 | |

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335078-07-4 | |

| Record name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-Ethoxy-5-iodonicotinic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethoxy-5-iodonicotinic Acid

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry and drug development.[1][2] These compounds play crucial roles in various biological processes and serve as key building blocks for pharmaceuticals targeting a wide range of conditions, including cardiovascular diseases and cancer.[1][3][4] The functionalization of the pyridine ring, through the introduction of substituents such as alkoxy and halogen groups, allows for the fine-tuning of the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a functionalized nicotinic acid derivative, along with its predicted characterization data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Proposed Synthetic Pathway

References

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Ethoxy-5-iodonicotinic acid, a substituted pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values from computational models with detailed, standard experimental protocols for the determination of key physicochemical parameters.

Core Physicochemical Data

The following table summarizes the available physicochemical data for this compound (CAS Number: 335078-07-4). It is critical to note that, where specified, these values are computationally predicted and await experimental verification.

| Property | Value | Source |

| Molecular Formula | C₈H₈INO₃ | [1] |

| Molecular Weight | 293 g/mol | [1] |

| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point (Predicted) | 373.2 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 179.5 ± 27.9 °C | [1] |

| Refractive Index (Predicted) | 1.621 | [1] |

| Polar Surface Area (PSA) | 59.42 Ų | [1] |

| logP (Predicted) | 1.783 | [1] |

Experimental Protocols

Accurate characterization of this compound requires rigorous experimental determination of its physicochemical properties. The following sections detail standard methodologies for key parameters.

Determination of Aqueous Solubility

The solubility of an organic acid like this compound can be determined using the shake-flask method, a widely accepted and robust technique.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.

Protocol:

-

Add an excess amount of this compound to a known volume of purified water in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with standard solutions of known concentrations.

-

The determined concentration represents the aqueous solubility of the compound at the specified temperature.[2][3][4][5]

Determination of the Acid Dissociation Constant (pKa)

The pKa value, which indicates the strength of an acid, can be accurately determined by potentiometric titration.

Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the resulting titration curve.

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]

-

Prepare a solution of this compound of known concentration (e.g., 0.01 M) in water. To ensure complete dissolution, a small amount of a co-solvent may be used if necessary, though its effect on the pKa should be considered.

-

Maintain a constant ionic strength in the solution by adding a neutral salt, such as potassium chloride (e.g., 0.1 M).[7]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the measured pH against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve. The first derivative of the curve can be used to accurately locate the equivalence point.[6][7][8]

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable approach.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium is the partition coefficient (P). The logarithm of P is the logP value.[9]

Protocol:

-

Prepare mutually saturated solutions of n-octanol and water by vigorously mixing them and allowing the phases to separate.

-

Dissolve a known amount of this compound in one of the phases (e.g., the aqueous phase buffered to a pH where the compound is predominantly in its neutral form to avoid ionization effects).

-

Add a known volume of the second phase to create a biphasic system.

-

Agitate the mixture for a sufficient time to allow for complete partitioning and equilibrium to be reached (e.g., 2-4 hours) at a constant temperature.[10]

-

Allow the two phases to completely separate. Centrifugation can aid this process.

-

Carefully sample both the n-octanol and the aqueous phases.

-

Determine the concentration of this compound in each phase using a suitable analytical technique like HPLC-UV.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.[9][11][12]

Experimental Workflow

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. Page loading... [guidechem.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. youtube.com [youtube.com]

- 11. agilent.com [agilent.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

Structural Analysis of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2-Ethoxy-5-iodonicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines theoretical predictions with established knowledge of nicotinic acid and its analogues to present a detailed structural and spectroscopic profile. This guide is intended to serve as a foundational resource for researchers, offering insights into its synthesis, purification, and characterization. Included are predicted spectroscopic data, generalized experimental protocols, and visualizations to aid in further investigation of this compound.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities. The introduction of various functional groups to the pyridine ring can modulate their physicochemical properties and therapeutic potential. The subject of this guide, this compound, features an ethoxy group at the 2-position, an iodine atom at the 5-position, and a carboxylic acid at the 3-position. These substitutions are expected to influence the molecule's electronic distribution, lipophilicity, and potential for intermolecular interactions, thereby affecting its biological activity and formulation characteristics. This document aims to provide a detailed, albeit predictive, structural analysis to facilitate future research and development efforts.

Molecular Structure and Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈INO₃[1] |

| Molecular Weight | 293.06 g/mol [1] |

| IUPAC Name | 2-Ethoxy-5-iodopyridine-3-carboxylic acid |

| CAS Number | 335078-07-4[1] |

| Predicted LogP | ~2.5-3.0 |

| Predicted pKa | ~3.5-4.5 (Carboxylic Acid) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related structures and established principles of spectroscopy.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | H-6 |

| ~8.2 | d | 1H | H-4 |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

| ~11-13 (broad) | s | 1H | -COOH |

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~160-165 | C-2 |

| ~150-155 | C-6 |

| ~140-145 | C-4 |

| ~125-130 | C-3 |

| ~90-95 | C-5 |

| ~65-70 | -OCH₂CH₃ |

| ~14-16 | -OCH₂CH₃ |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1700-1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1550-1600 | Medium | C=C and C=N stretch (Aromatic) |

| ~1250-1300 | Strong | C-O stretch (Ethoxy) |

| ~1050-1100 | Strong | C-O stretch (Ethoxy) |

| ~600-700 | Medium | C-I stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 293 | High | [M]⁺ (Molecular Ion) |

| 265 | Moderate | [M - C₂H₄]⁺ (Loss of ethene from ethoxy group) |

| 248 | Moderate | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 219 | Moderate | [M - COOH - H]⁺ |

| 166 | High | [M - I]⁺ |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These are based on standard laboratory procedures for analogous compounds and should be adapted and optimized as necessary.

Synthesis of this compound

A potential synthetic route to this compound could involve the iodination of 2-ethoxynicotinic acid or the ethoxylation of 2-chloro-5-iodonicotinic acid. A generalized procedure for the latter is provided below.

Materials:

-

2-Chloro-5-iodonicotinic acid

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for acidification)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-iodonicotinic acid in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra to identify chemical shifts, coupling constants, and integration values.

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer using a suitable ionization technique (e.g., electron ionization or electrospray ionization).

-

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation patterns.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a foundational, though largely predictive, structural analysis of this compound. The presented data and protocols are intended to guide researchers in their experimental design for the synthesis, purification, and characterization of this compound. Further empirical studies are necessary to validate and expand upon the information provided herein. The structural insights and methodologies outlined in this document are expected to be a valuable resource for the scientific community, particularly those in the fields of medicinal chemistry and drug discovery.

References

Spectroscopic Characterization of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availability of public experimental spectral data for this specific compound, this document outlines the standard methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents predicted spectral characteristics based on its chemical structure.

Compound Overview

Compound Name: this compound Molecular Formula: C₈H₈INO₃ Molecular Weight: 293.06 g/mol Chemical Structure:

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH |

| ~8.5 | Singlet | 1H | Ar-H (H6) |

| ~8.2 | Singlet | 1H | Ar-H (H4) |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~160 | C2 (C-OEt) |

| ~155 | C6 |

| ~145 | C4 |

| ~120 | C3 (C-COOH) |

| ~85 | C5 (C-I) |

| ~65 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-2500 | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Ether |

| ~1100 | C-O stretch | Carboxylic Acid |

| ~600 | C-I stretch | Aryl Iodide |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 293.96 | [M+H]⁺ |

| 315.94 | [M+Na]⁺ |

| 292.95 | [M-H]⁻ |

Experimental Protocols

The following sections detail the standard operating procedures for acquiring NMR, IR, and MS spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Data Acquisition:

-

Instrument: 400 or 500 MHz NMR Spectrometer.

-

¹H NMR: A standard pulse program is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-220 ppm) is required, along with a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data, known as the Free Induction Decay (FID), is processed using specialized software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

A background spectrum of the empty ATR crystal is first collected.

-

The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The software is used to identify and label the major absorption peaks.

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may need to be further diluted depending on the sensitivity of the instrument.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source is typically used for this type of molecule.

-

Ionization: ESI is a soft ionization technique suitable for polar molecules, which will likely produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

High-Resolution Mass Spectrometry (HRMS): Can be used to determine the exact mass and elemental composition of the molecule, providing a high degree of confidence in its identification.

Data Processing: The resulting mass spectrum is a plot of relative intensity versus m/z. Data processing involves identifying the molecular ion peak and analyzing any fragmentation patterns to deduce the structure of the molecule.

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to 2-Ethoxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 335078-07-4

Introduction

2-Ethoxy-5-iodonicotinic acid is a halogenated derivative of nicotinic acid, a vital organic compound in various biological processes. The introduction of an ethoxy group at the 2-position and an iodine atom at the 5-position of the pyridine ring significantly alters the molecule's electronic and steric properties. These modifications can influence its chemical reactivity and biological activity, making it a compound of interest for medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a putative synthesis protocol, and potential applications, based on established chemical principles and data from related compounds, due to the limited availability of specific experimental data for this molecule.

Chemical and Physical Properties

Quantitative data for this compound is not extensively documented in publicly accessible databases. The following table summarizes the basic molecular information.

| Property | Value |

| CAS Number | 335078-07-4 |

| Molecular Formula | C₈H₈INO₃ |

| Molecular Weight | 293.06 g/mol |

| IUPAC Name | 2-ethoxy-5-iodopyridine-3-carboxylic acid |

| Canonical SMILES | CCOC1=NC=C(C(=C1)I)C(=O)O |

| Physical Description | Solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. |

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical pathway and would require optimization.

Step 1: Ethylation of a suitable 2-hydroxynicotinic acid precursor.

-

Reaction: A suitable starting material, such as ethyl 2-hydroxy-5-iodonicotinate, can be subjected to Williamson ether synthesis.

-

Reagents: Ethyl iodide (C₂H₅I), a non-nucleophilic base (e.g., sodium hydride, NaH), and an aprotic polar solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF).

-

Procedure:

-

Dissolve ethyl 2-hydroxy-5-iodonicotinate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Add sodium hydride portion-wise with stirring.

-

After the evolution of hydrogen gas ceases, add ethyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 2: Saponification of the ester to the carboxylic acid.

-

Reaction: The resulting ethyl 2-ethoxy-5-iodonicotinate is hydrolyzed to the corresponding carboxylic acid.

-

Reagents: A base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a water-miscible organic solvent like THF or methanol.

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. Nicotinic acid and its derivatives are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and enzymes involved in metabolic pathways. The structural modifications in this compound could potentially lead to novel pharmacological properties, warranting future investigation.

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for this compound have been documented, a generalized workflow for the proposed synthesis is provided below.

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound represents an under-explored area of nicotinic acid chemistry. While its specific properties and biological functions remain to be elucidated, its structure suggests potential for applications in medicinal chemistry and materials science. The synthetic pathway proposed herein provides a rational starting point for its preparation, enabling further investigation into its chemical and biological characteristics. Future research is necessary to isolate and characterize this compound, determine its spectral properties, and evaluate its potential as a bioactive molecule.

In Vitro Stability of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of 2-Ethoxy-5-iodonicotinic acid, a crucial step in early drug discovery and development. While specific experimental data for this compound is not publicly available, this document outlines the standard experimental protocols for determining stability in key biological matrices, including plasma and liver microsomes. The guide details the necessary experimental workflows, data presentation formats, and potential metabolic pathways. The information herein is based on established in vitro drug metabolism studies and data from structurally related nicotinic acid derivatives, offering a predictive framework for evaluating the stability of this compound.

Introduction

This compound is a derivative of nicotinic acid (niacin or vitamin B3). Nicotinic acid and its derivatives have a wide range of biological activities and are used in the treatment of various conditions.[1][2] The in vitro stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, efficacy, and potential for toxicity.[3] Early assessment of metabolic stability helps in identifying potential liabilities, guiding structural modifications, and predicting in vivo clearance.[4]

This guide focuses on two primary aspects of in vitro stability:

-

Plasma Stability: Assesses the susceptibility of the compound to degradation by enzymes present in blood plasma.

-

Metabolic Stability (Liver Microsomes): Evaluates the compound's vulnerability to metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[5]

Experimental Protocols

Detailed methodologies for assessing the in vitro stability of a test compound like this compound are presented below. These protocols are based on standard industry practices.

Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma from various species (e.g., human, rat, mouse) to identify potential enzymatic hydrolysis of the ethoxy group or other metabolic transformations.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Thaw frozen plasma (human, rat, mouse) from at least three donors at 37°C. It is recommended to use plasma with either sodium heparin or K₂EDTA as the anticoagulant.[6]

-

-

Incubation:

-

Pre-warm the plasma to 37°C.

-

Spike the test compound into the plasma to a final concentration (e.g., 1-10 µM).

-

Incubate the samples at 37°C with gentle agitation.

-

-

Sampling:

-

Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

Terminate the reaction by adding a protein precipitation agent (e.g., 2-3 volumes of ice-cold acetonitrile or methanol) to each aliquot.

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

Analytical Method:

-

Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.

-

Data Analysis:

The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time zero. The half-life (t₁/₂) is then determined by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of this compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[5][7]

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Use pooled liver microsomes from the desired species (e.g., human, rat, mouse) to minimize inter-individual variability.[8]

-

Prepare a cofactor solution, typically NADPH (Nicotinamide adenine dinucleotide phosphate), which is essential for the activity of many CYP enzymes.[5]

-

-

Incubation:

-

The incubation mixture typically contains the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein concentration), and a buffer (e.g., phosphate buffer, pH 7.4) at 37°C.[8]

-

A control incubation without the NADPH cofactor is run in parallel to assess non-CYP mediated degradation.

-

Pre-incubate the mixture of the compound and microsomes before initiating the metabolic reaction by adding the NADPH solution.

-

-

Sampling and Termination:

-

Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45 minutes).[8]

-

Stop the reaction by adding a quenching solvent like ice-cold acetonitrile containing an internal standard.

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

-

Data Analysis:

Similar to the plasma stability assay, the half-life (t₁/₂) is calculated from the disappearance of the parent compound over time. From the half-life, the in vitro intrinsic clearance (CLint) can be calculated, which is a measure of the metabolic capacity of the liver for the compound.

Data Presentation

Quantitative data from in vitro stability studies should be summarized in clear and concise tables to allow for easy comparison across different conditions and species.

Table 1: Illustrative Plasma Stability of this compound

| Species | Half-life (t₁/₂, min) | % Remaining at 120 min |

| Human | > 120 | 95.2 ± 3.1 |

| Rat | 110 ± 8.5 | 45.8 ± 4.7 |

| Mouse | 85 ± 6.2 | 30.1 ± 2.9 |

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: Illustrative Liver Microsomal Stability of this compound

| Species | Half-life (t₁/₂, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human | 65 ± 5.1 | 10.7 ± 0.9 |

| Rat | 25 ± 2.3 | 27.7 ± 2.5 |

| Mouse | 15 ± 1.8 | 46.2 ± 4.1 |

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Potential Degradation Pathways

For this compound, several potential metabolic pathways could contribute to its in vitro instability. The primary routes of metabolism for nicotinic acid derivatives often involve hydrolysis and oxidation.

-

O-de-ethylation: The ethoxy group is a likely site for oxidative metabolism by CYP enzymes, leading to the formation of 2-Hydroxy-5-iodonicotinic acid and acetaldehyde.

-

Hydrolysis: Esterase enzymes present in plasma and liver microsomes could potentially hydrolyze the ethoxy group, also yielding 2-Hydroxy-5-iodonicotinic acid.[9]

-

Oxidation of the Pyridine Ring: The pyridine ring itself can be a substrate for oxidation, leading to the formation of N-oxides or hydroxylated derivatives.

Visualizations

The following diagrams illustrate the experimental workflows and a potential metabolic pathway for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. mttlab.eu [mttlab.eu]

- 6. benchchem.com [benchchem.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 9. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Ethoxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-5-iodonicotinic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for its determination, and presents a qualitative prediction of its solubility in a range of common laboratory solvents. This guide is intended to equip researchers with the necessary framework to conduct their own solubility assessments of this compound and similar molecules.

Introduction

This compound is a derivative of nicotinic acid (Vitamin B3).[1][2][3] The presence of an ethoxy group, an iodine atom, and a carboxylic acid function on the pyridine ring suggests a molecule with a balance of polar and non-polar characteristics. Understanding the solubility of this compound is crucial for a variety of applications, including its synthesis, purification, formulation in drug delivery systems, and its use in various biochemical assays.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This principle states that a solute will dissolve best in a solvent that has a similar polarity.[4] Therefore, the solubility of this compound will be dictated by the interplay of its functional groups with the solvent molecules.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The carboxylic acid group can ionize and hydrogen bond with water, but the bulky, non-polar ethoxy and iodo groups will limit solubility. The overall molecule is relatively large and contains significant non-polar character.[5] |

| Methanol | Polar Protic | Soluble | Methanol is a polar protic solvent that can engage in hydrogen bonding with the carboxylic acid and the pyridine nitrogen. Its lower polarity compared to water makes it a better solvent for molecules with some non-polar character. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of the compound. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone is a polar aprotic solvent. It can act as a hydrogen bond acceptor for the carboxylic acid proton but cannot donate hydrogen bonds. Its polarity should allow for moderate solubility. |

| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | DCM is a non-polar solvent. While it may interact with the non-polar parts of the molecule, it is unlikely to effectively solvate the polar carboxylic acid group, leading to low solubility. |

| Diethyl Ether | Non-polar | Sparingly Soluble | Similar to DCM, diethyl ether is a non-polar solvent and is not expected to be a good solvent for this compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with both polar and non-polar functionalities. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that is expected to readily dissolve this compound. |

Experimental Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of a crystalline solid like this compound in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (crystalline solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached. The required time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, the concentration of the dissolved compound in the filtered supernatant can be determined using a pre-validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with known concentrations of the compound.

-

-

Calculation of Solubility:

-

Calculate the solubility in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration (mol/L).

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A general workflow for the experimental determination of solubility.

Factors Influencing Solubility

The solubility of a compound is a complex interplay of various physicochemical properties of both the solute and the solvent. The diagram below illustrates these relationships.

Caption: Key factors of solute and solvent that influence solubility.

Conclusion

While specific quantitative data on the solubility of this compound is currently lacking in publicly accessible literature, this guide provides a solid foundation for researchers to approach its solubility assessment. The predicted solubility profile offers a starting point for solvent selection, and the detailed experimental protocol provides a clear path for obtaining accurate quantitative data. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel organic compounds in a research and development setting.

References

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 4. Khan Academy [khanacademy.org]

- 5. www1.udel.edu [www1.udel.edu]

Potential Therapeutic Targets of 2-Ethoxy-5-iodonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 2-Ethoxy-5-iodonicotinic acid, a nicotinic acid derivative. Due to a lack of direct studies on this specific compound, this document synthesizes information from related molecules and its role as a synthetic intermediate to propose and detail potential biological targets. The primary identified potential target is Phosphodiesterase Type 5 (PDE5) , based on patent literature demonstrating its use in the synthesis of potent PDE5 inhibitors. Secondary, hypothetical targets, based on the well-established pharmacology of the nicotinic acid scaffold, include Nicotinic Acetylcholine Receptors (nAChRs) and the Nicotinic Acid Receptor (GPR109A) . This guide provides a comprehensive overview of the signaling pathways, illustrative quantitative data for known ligands, and detailed experimental protocols for each potential target class to facilitate further research and drug development efforts.

Introduction

Primary Potential Therapeutic Target: Phosphodiesterase Type 5 (PDE5)

The most direct evidence for a potential therapeutic application of the this compound scaffold comes from patent literature describing its use as a key intermediate in the synthesis of pyrazolopyrimidinone-based inhibitors of phosphodiesterase type 5 (PDE5).[1] PDE5 is a critical enzyme in various physiological processes, and its inhibition has proven therapeutic value.

PDE5 Signaling Pathway

PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a second messenger involved in the nitric oxide (NO) signaling pathway. In this pathway, the activation of guanylate cyclase by NO leads to the production of cGMP. Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and smooth muscle relaxation. By inhibiting PDE5, the degradation of cGMP is prevented, leading to its accumulation and enhanced smooth muscle relaxation.

Quantitative Data for Representative PDE5 Inhibitors

While no specific IC50 values are available for this compound, the following table presents data for well-known PDE5 inhibitors to provide a reference for the expected potency of compounds targeting this enzyme.[2][3][4]

| Compound | Target | IC50 (nM) | Assay Type |

| Sildenafil | PDE5 | 3.5 | Enzyme Inhibition Assay |

| Tadalafil | PDE5 | 1.8 | Enzyme Inhibition Assay |

| Vardenafil | PDE5 | 0.7 | Enzyme Inhibition Assay |

| Zaprinast | PDE5 | 60 | Enzyme Inhibition Assay |

Experimental Protocol: PDE5 Inhibition Assay

This protocol describes a typical in vitro enzyme inhibition assay to determine the IC50 of a test compound against PDE5.

Objective: To measure the concentration of a test compound (e.g., a derivative of this compound) required to inhibit 50% of the PDE5 enzyme activity.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

5'-Nucleotidase

-

Inorganic phosphate detection reagent (e.g., Malachite Green)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Test compound and reference inhibitor (e.g., Sildenafil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and the reference inhibitor in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound/reference inhibitor, and the PDE5 enzyme.

-

Initiate the reaction by adding the cGMP substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the PDE reaction and initiate the 5'-nucleotidase reaction by adding 5'-nucleotidase. This will convert the 5'-GMP product of the PDE reaction into guanosine and inorganic phosphate.

-

Incubate the plate at 37°C for a further period (e.g., 15 minutes).

-

Add the inorganic phosphate detection reagent to each well.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (no inhibitor).

-

Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression analysis.

Secondary Potential Therapeutic Targets

Based on the core nicotinic acid structure, this compound could potentially interact with other receptors known to bind nicotinic acid and its analogs. These are considered hypothetical targets in the absence of direct experimental evidence.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems. They are involved in a variety of physiological processes, including cognitive function, reward, and inflammation.

Upon binding of an agonist, nAChRs undergo a conformational change that opens an intrinsic ion channel, allowing the influx of cations (primarily Na+ and Ca2+). This leads to depolarization of the cell membrane and the initiation of a cellular response, such as the firing of a neuron or the release of neurotransmitters.

The following table provides examples of the binding affinities and functional potencies of known nAChR ligands.

| Compound | Subtype | Ki (nM) | EC50 (nM) |

| Nicotine | α4β2 | 1 | 100 |

| Varenicline | α4β2 | 0.07 | 2.3 (partial agonist) |

| Epibatidine | α4β2 | 0.02 | 0.3 |

| Cytisine | α4β2 | 0.2 | 10 (partial agonist) |

This protocol outlines a method to determine the binding affinity of a test compound for a specific nAChR subtype.

Objective: To determine the Ki of a test compound for a specific nAChR subtype using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines)

-

Radioligand with high affinity for the receptor subtype (e.g., [3H]epibatidine for α4β2)

-

Binding buffer (e.g., phosphate buffer)

-

Test compound and a known competitor (e.g., nicotine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and the known competitor.

-

In microcentrifuge tubes, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of the known competitor (for non-specific binding), or the test compound.

-

Incubate the tubes at room temperature for a defined period to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.

G Protein-Coupled Receptor 109A (GPR109A)

GPR109A, also known as the nicotinic acid receptor, is a G protein-coupled receptor that is highly expressed in adipocytes and immune cells. It is the primary target of the lipid-lowering drug niacin (nicotinic acid).

Activation of GPR109A by an agonist leads to the coupling of the Gi subunit of the heterotrimeric G protein. This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this leads to the inhibition of lipolysis.

The following table shows the potency of nicotinic acid and other agonists for GPR109A.

| Compound | Target | EC50 (µM) | Assay Type |

| Nicotinic Acid | GPR109A | 0.3 | cAMP Accumulation Assay |

| Acifran | GPR109A | 0.1 | cAMP Accumulation Assay |

| Acipimox | GPR109A | 2.0 | cAMP Accumulation Assay |

This protocol details a method to measure the functional activity of a test compound at GPR109A by quantifying changes in intracellular cAMP levels.

Objective: To determine the EC50 of a test compound for GPR109A-mediated inhibition of cAMP production.

Materials:

-

A cell line stably expressing human GPR109A (e.g., CHO-K1)

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

-

Cell culture medium and reagents

-

Test compound and a known agonist (e.g., nicotinic acid)

-

96-well or 384-well plates

Procedure:

-

Seed the GPR109A-expressing cells in microplates and culture overnight.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Aspirate the culture medium and add the test compound/reference agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate the plate for a defined period at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.

-

Plot the percentage of inhibition against the log concentration of the test compound and determine the EC50 value using a non-linear regression analysis.

Conclusion

While direct pharmacological data for this compound is currently unavailable, its documented role as a synthetic precursor for potent PDE5 inhibitors strongly suggests that PDE5 is a primary potential therapeutic target for derivatives of this compound. The structural similarity to nicotinic acid also implies a hypothetical potential for interaction with nAChRs and GPR109A. The information and protocols provided in this technical guide offer a solid foundation for initiating research into the biological activities of this compound and its analogs, with the aim of developing novel therapeutic agents. Further investigation is warranted to experimentally validate these potential targets and elucidate the specific pharmacological profile of this compound.

References

- 1. BG106568A - 5-(2-substituted-5-heterocyclylsulphonylpyrid-3-yl)- dihydriopyrazolo[4,3-d]pyrimidin-7-ones as phosphodiesterase inhibitors - Google Patents [patents.google.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: A Prospective Analysis of 2-Ethoxy-5-iodonicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 2-Ethoxy-5-iodonicotinic acid is a compound with limited to no currently available public research data. This guide, therefore, presents a prospective analysis based on the known chemistry and biological activities of analogous substituted nicotinic acid derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a foundational framework for future research.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide array of biological activities.[1] Modifications to the pyridine ring of nicotinic acid have led to the development of compounds with antimicrobial, anti-inflammatory, and lipid-lowering properties.[1][2][3] The introduction of alkoxy and halogen substituents can significantly modulate the physicochemical properties and biological activities of the parent molecule. This guide focuses on the early-stage research considerations for a novel derivative, this compound, providing a theoretical framework for its synthesis, characterization, and biological evaluation.

Hypothetical Synthesis of this compound

Currently, there is no specific published synthesis for this compound. However, a plausible synthetic route can be proposed based on established organic chemistry principles and synthetic strategies for related nicotinic acid derivatives. A potential pathway could commence from a commercially available dihalonicotinic acid precursor.

Proposed Experimental Protocol

-

Starting Material: 2-Chloro-5-iodonicotinic acid.

-

Step 1: Esterification. The carboxylic acid group of 2-chloro-5-iodonicotinic acid is first protected, commonly through esterification. This can be achieved by reacting the starting material with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) under reflux conditions to yield ethyl 2-chloro-5-iodonicotinate.

-

Step 2: Nucleophilic Aromatic Substitution. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. The ethyl 2-chloro-5-iodonicotinate can be treated with sodium ethoxide in ethanol. The ethoxide ion will displace the chloride ion to form ethyl 2-ethoxy-5-iodonicotinate.

-

Step 3: Saponification. The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically achieved by treating the ethyl 2-ethoxy-5-iodonicotinate with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification to precipitate the this compound.

-

Purification and Characterization: The final product would require purification, likely through recrystallization. Characterization would be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

Visualization of the Proposed Synthetic Workflow

Caption: A proposed synthetic pathway for this compound.

Potential Biological Activities and Areas for Investigation

While the specific biological profile of this compound is unknown, the activities of related nicotinic acid derivatives can guide initial screening efforts.

Antimicrobial Activity

Numerous nicotinic acid derivatives have been reported to possess antibacterial and antifungal properties.[2] For instance, certain acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Therefore, it would be prudent to screen this compound against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Activity

Nicotinic acid itself has known anti-inflammatory effects.[3] Novel derivatives have been synthesized and evaluated as potential anti-inflammatory agents with improved safety profiles.[3] Initial in vitro assays could include the assessment of the compound's ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in stimulated macrophage cell lines.[3]

Other Potential Applications

Derivatives of nicotinic acid are also explored as allosteric modulators of nicotinic acetylcholine receptors and have applications in agriculture as herbicides and pesticides. Depending on the strategic goals of the research program, screening in these areas could also be considered.

General Workflow for Early-Stage Drug Discovery

The investigation of a novel compound like this compound would typically follow a standardized early-stage drug discovery workflow.

Visualization of a General Drug Discovery Workflow

Caption: A generalized workflow for the early-stage development of a novel compound.

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following table is a template for how such data could be presented once generated.

| Assay Type | Target | Metric | Value |

| Antibacterial | Staphylococcus aureus | MIC (µg/mL) | TBD |

| Antibacterial | Escherichia coli | MIC (µg/mL) | TBD |

| Anti-inflammatory | LPS-stimulated RAW 264.7 | IC50 (µM) for NO inhibition | TBD |

| Cytotoxicity | HEK293 cells | CC50 (µM) | TBD |

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; CC50: Half-maximal Cytotoxic Concentration; TBD: To Be Determined.

Conclusion

While this compound remains an uncharacterized molecule, the rich history of nicotinic acid derivatives in medicinal chemistry suggests that it could be a valuable subject for future research. This guide provides a foundational, albeit prospective, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on established chemical principles, and the suggested areas of biological investigation are informed by the activities of structurally related compounds. Future experimental work is required to elucidate the actual properties and potential therapeutic applications of this novel compound.

References

Methodological & Application

The Synthetic Utility of 2-Ethoxy-5-iodonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Generalized Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-iodonicotinic acid is a halogenated pyridine derivative with significant potential as a versatile building block in organic synthesis. The presence of an iodo group at the 5-position of the pyridine ring renders it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the construction of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds. This document provides an overview of the potential applications of this compound in three key palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.

Note: While this compound is a prime candidate for these transformations, a comprehensive search of the scientific literature did not yield specific documented examples of its use. The protocols and data presented herein are therefore generalized based on established methodologies for similar iodo-substituted aromatic and heteroaromatic carboxylic acids. These should be considered as starting points for reaction development and will likely require optimization for this specific substrate.

Key Applications in Organic Synthesis

The electron-deficient nature of the pyridine ring, coupled with the reactive carbon-iodine bond, makes this compound a valuable precursor for the synthesis of highly functionalized nicotinic acid derivatives.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine core and a wide range of organoboron reagents. This is a powerful method for the synthesis of 5-aryl or 5-vinyl nicotinic acids, which are common motifs in pharmacologically active compounds.

-

Heck-Mizoroki Reaction: The Heck reaction allows for the coupling of this compound with alkenes to introduce a vinyl group at the 5-position. This transformation is valuable for the synthesis of extended conjugated systems and for the preparation of precursors to other functional groups.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond between the pyridine ring and a primary or secondary amine.[1][2][3][4][5] This is a crucial tool for the synthesis of 5-amino-2-ethoxynicotinic acid derivatives, which are of significant interest in drug discovery.[2]

Data Presentation: Generalized Reaction Parameters

The following table summarizes typical reaction conditions for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions involving aryl iodides. These parameters serve as a general guideline and should be optimized for reactions with this compound.

| Reaction | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd(PPh₃)₄ (1-5) | PPh₃, SPhos, XPhos (2-10) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-120 | 70-95 |

| Heck-Mizoroki Reaction | Pd(OAc)₂ (1-5) | PPh₃, P(o-tol)₃ (2-10) | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile | 80-140 | 60-90 |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ (1-5) | BINAP, Xantphos, RuPhos (1.5-7.5) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 65-95 |

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Inert atmosphere techniques are recommended, especially for the Suzuki and Buchwald-Hartwig reactions.

Protocol 1: Generalized Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the synthesis of a 5-aryl-2-ethoxynicotinic acid derivative.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the aqueous layer and extract with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-aryl-2-ethoxynicotinic acid.

Protocol 2: Generalized Heck-Mizoroki Reaction of this compound with an Alkene

This protocol outlines a general method for the synthesis of a 5-vinyl-2-ethoxynicotinic acid derivative.

Materials:

-

This compound

-

Alkene (e.g., styrene, butyl acrylate) (1.5 - 2.0 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2-3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a sealable reaction vessel, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

-

Add N,N-dimethylformamide (5 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

-

Seal the vessel and heat the mixture to 100-120 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, cool to room temperature.

-

Pour the reaction mixture into saturated aqueous ammonium chloride (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (25 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the 5-vinyl-2-ethoxynicotinic acid product.

Protocol 3: Generalized Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the synthesis of a 5-amino-2-ethoxynicotinic acid derivative.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 - 1.5 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

-

Xantphos (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

-

Toluene (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 mmol) and Xantphos (0.03 mmol) to a dry Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes.

-

In a separate flask, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.5 mmol).

-

Transfer the catalyst solution to the flask containing the reagents via cannula.

-

Heat the reaction mixture to 90-110 °C under an inert atmosphere.

-

Monitor the reaction's progress by LC-MS.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of water.

-

Dilute with ethyl acetate and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography to obtain the desired 5-amino-2-ethoxynicotinic acid derivative.

Visualizations

Logical Workflow for a Palladium-Catalyzed Cross-Coupling Reaction

The following diagram illustrates the general workflow for the experimental protocols described above.

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

This diagram outlines the key steps in the Suzuki-Miyaura catalytic cycle.

References

Application Notes and Protocols: 2-Ethoxy-5-iodonicotinic Acid as a Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-5-iodonicotinic acid is a valuable heterocyclic building block in medicinal chemistry, offering a strategic platform for the synthesis of novel compounds with potential therapeutic applications. The presence of an ethoxy group at the 2-position, a carboxylic acid at the 3-position, and an iodine atom at the 5-position provides multiple reactive sites for chemical modification. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel compounds, with a focus on its application in the development of phosphodiesterase (PDE) inhibitors.

Key Applications

The strategic placement of the iodo group makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the facile introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring, a common strategy in drug discovery to explore structure-activity relationships (SAR). The carboxylic acid moiety can be readily converted to amides, esters, and other functional groups, further expanding the diversity of accessible compounds.

A notable application of this building block is in the synthesis of potent and selective inhibitors of cyclic guanosine 3',5'-monophosphate (cGMP) specific phosphodiesterase type 5 (PDE5). PDE5 inhibitors are a cornerstone in the treatment of male erectile dysfunction and are being investigated for other conditions. The pyridine core of this compound can serve as a key structural motif in the design of such inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxy-5-arylnicotinic Acids via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-ethoxy-5-arylnicotinic acid.

Data Presentation:

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Ethoxy-5-phenylnicotinic acid | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-Ethoxy-5-(4-methoxyphenyl)nicotinic acid | 92 |

| 3 | 3-Thienylboronic acid | 2-Ethoxy-5-(thiophen-3-yl)nicotinic acid | 78 |

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.

Protocol 2: Amide Coupling of 2-Ethoxy-5-arylnicotinic Acids

This protocol outlines a standard procedure for the synthesis of amides from the 2-ethoxy-5-arylnicotinic acids prepared in Protocol 1.

Materials:

-

2-Ethoxy-5-arylnicotinic acid (from Protocol 1)

-

Amine (e.g., piperidine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of the 2-ethoxy-5-arylnicotinic acid (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).

-

Stir the mixture at 0 °C for 30 minutes.

-

Add the desired amine (1.1 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Data Presentation:

| Entry | 2-Ethoxy-5-arylnicotinic acid | Amine | Product | Yield (%) |

| 1 | 2-Ethoxy-5-phenylnicotinic acid | Piperidine | (2-Ethoxy-5-phenylpyridin-3-yl)(piperidin-1-yl)methanone | 90 |

| 2 | 2-Ethoxy-5-(4-methoxyphenyl)nicotinic acid | Morpholine | (2-Ethoxy-5-(4-methoxyphenyl)pyridin-3-yl)(morpholino)methanone | 88 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Pathways and Logical Relationships

Application of 2-Ethoxy-5-iodonicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals